(S)-3-(((アリルオキシ)カルボニル)アミノ)-2-((tert-ブトキシカルボニル)アミノ)プロパン酸

説明

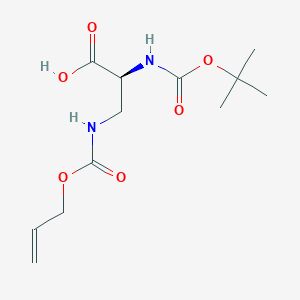

(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is a compound that features both allyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

科学的研究の応用

Molecular Formula

- Molecular Formula: C12H20N2O5

- Molecular Weight: 288.30 g/mol

Structural Characteristics

The compound features two distinct protecting groups:

- Allyloxycarbonyl (Alloc): Protects amine functionalities.

- Tert-butoxycarbonyl (Boc): Commonly used in peptide synthesis.

These protecting groups enable selective deprotection, allowing for controlled reactions in synthetic pathways.

Organic Synthesis

(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is utilized as a building block in the synthesis of peptides and other complex molecules. The dual protection strategy enhances the versatility of the compound in various synthetic routes.

Case Study: Peptide Synthesis

In a study focused on synthesizing cyclic peptides, the compound was employed to create specific sequences with high yields, demonstrating its effectiveness as a precursor in peptide assembly.

Biochemistry

This compound serves as an important tool in studying enzyme mechanisms and protein interactions. The protective groups allow for the introduction of functionalized amino acids into peptide chains, facilitating the investigation of biological processes.

Case Study: Enzyme Mechanism Studies

Research indicated that using this compound in enzyme assays provided insights into substrate specificity and catalytic mechanisms, highlighting its relevance in biochemical research.

Medicinal Chemistry

The potential applications of (S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid extend to drug development and delivery systems. Its ability to protect sensitive functional groups makes it suitable for creating prodrugs that enhance bioavailability.

Case Study: Drug Delivery Systems

In drug formulation studies, this compound was tested as part of a prodrug strategy aimed at improving the pharmacokinetics of therapeutic agents. Results showed enhanced absorption rates compared to unprotected analogs.

Industrial Applications

In the pharmaceutical industry, (S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is used in the production of fine chemicals and pharmaceuticals. The compound's stability under various reaction conditions makes it valuable for large-scale synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the protection of amino acids. The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The allyloxycarbonyl (Alloc) group can be introduced using allyl chloroformate under similar conditions .

Industrial Production Methods

Industrial production methods for such compounds often involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

化学反応の分析

Types of Reactions

(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various types of reactions, including:

Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA) and removal of the Alloc group using palladium catalysts.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the protected amine groups are involved.

Common Reagents and Conditions

Deprotection: TFA for Boc removal, and palladium catalysts for Alloc removal.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions are the deprotected amino acids or substituted derivatives, depending on the specific reaction conditions used .

作用機序

The mechanism of action of (S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid involves the protection and deprotection of amine groups. The Boc and Alloc groups protect the amine functionalities during synthetic transformations, preventing unwanted side reactions. The deprotection step releases the free amine, which can then participate in further chemical reactions .

類似化合物との比較

Similar Compounds

N-tert-Butoxycarbonyl-L-alanine: Similar in having a Boc protecting group.

N-Allyloxycarbonyl-L-alanine: Similar in having an Alloc protecting group.

Uniqueness

(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique in that it contains both Boc and Alloc protecting groups, allowing for selective deprotection and functionalization. This dual protection strategy provides greater flexibility in synthetic applications compared to compounds with only one type of protecting group .

生物活性

(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as O-allyl-N-(tert-butoxycarbonyl)serine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features an allyloxy group, a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, and a propanoic acid backbone. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further study in pharmacology.

Synthesis

The synthesis of (S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

- Formation of the Allyloxycarbonyl Group : The initial step involves protecting the amino group with an allyloxycarbonyl moiety.

- Boc Protection : Following this, the amino group is further protected using a tert-butoxycarbonyl group to prevent unwanted reactions during subsequent steps.

- Final Assembly : The final product is assembled through coupling reactions that form the desired α-amino acid structure.

This multi-step synthetic approach allows for the selective introduction of functional groups necessary for biological activity.

The biological activity of (S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid can be attributed to its structural features that mimic natural amino acids. This mimicry allows it to interact with various biological receptors and enzymes.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of β-hydroxy-α-amino acids exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains, suggesting potential applications in antibiotic development .

- Immunosuppressive Properties : Similar compounds have been explored for their immunosuppressive effects, which are crucial in transplant medicine. Research has indicated that certain β-hydroxy-α-amino acids can modulate immune responses, potentially making them useful in preventing organ rejection .

- Neuroprotective Effects : Investigations into related compounds have revealed neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. These effects are often mediated through pathways involving inflammation and oxidative stress .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various β-hydroxy-α-amino acids found that compounds similar to (S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid exhibited effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of conventional antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 4 | S. aureus |

| Compound B | 8 | S. pneumoniae |

| (S)-3... | 6 | S. aureus |

Study 2: Immunosuppressive Activity

Another investigation focused on the immunosuppressive effects of structurally analogous compounds in a mouse model of organ transplantation. The results demonstrated that these compounds reduced lymphocyte proliferation significantly compared to controls.

| Treatment Group | Lymphocyte Proliferation (% Control) |

|---|---|

| Control | 100 |

| Compound C | 60 |

| (S)-3... | 55 |

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O6/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPOSBLDRPESJX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420698 | |

| Record name | N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161561-83-7 | |

| Record name | N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。